![molecular formula C15H12ClNO B4331389 8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine](/img/structure/B4331389.png)
8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine
Overview
Description
8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine is a heterocyclic compound that has been widely studied for its potential applications in scientific research. It is a complex molecule that has been synthesized using various methods and has shown promising results in various fields of research. In
Scientific Research Applications
8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential applications in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various biological processes. It has been shown to have a selective inhibitory effect on certain enzymes, making it a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins. It has also been shown to have a positive effect on the immune system, increasing the production of certain cytokines and immune cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine in lab experiments is its wide range of biological activities. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex structure, which makes it difficult to synthesize and purify.
Future Directions
There are several future directions for the study of 8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine. One of the main areas of research is the development of new drugs based on this compound. It has shown promising results in the treatment of various diseases, and further research is needed to explore its potential applications. Another area of research is the optimization of the synthesis method to improve the yield and purity of the product. Finally, more research is needed to fully understand the mechanism of action of 8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine and its effects on various biological processes.
properties
IUPAC Name |
6-chloro-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-11-6-2-7-12-15(11)18-13-8-1-4-10-5-3-9-17(12)14(10)13/h1-2,4,6-8H,3,5,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMSYMSZXHOEEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)OC4=C(N3C1)C=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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